molecular formula C11H12N4O4S B2845478 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide CAS No. 882218-89-5

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide

Cat. No. B2845478
CAS RN: 882218-89-5
M. Wt: 296.3
InChI Key: GGDDDOAXRPZXTE-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethylpyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3 . It belongs to the class of pyrazole derivatives and is used in a variety of scientific research and industrial applications.


Synthesis Analysis

The synthesis of related compounds, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-(3,5-Dimethylpyrazol-1-yl)benzoic acid trifluoroacetate”, has been determined by X-ray analysis . The ions pack in chains parallel to the a axis through O−H⋯O and N−H⋯O hydrogen bond interactions .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-(3,5-Dimethylpyrazol-1-yl)aniline hydrochloride”, have been reported. It has a molecular formula of C11H14ClN3 and an average mass of 223.702 Da .

Mechanism of Action

While specific information on the mechanism of action of “4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide” is not available, related pyrazole biomolecules have been studied for their anticancer and anti-inflammatory properties .

Future Directions

The future directions in the research of pyrazole derivatives are vast. They are being studied for their potential applications in various fields, including medicine and catalysis .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-5-8(2)14(13-7)10-4-3-9(20(12,18)19)6-11(10)15(16)17/h3-6H,1-2H3,(H2,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDDDOAXRPZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328132
Record name 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide

CAS RN

882218-89-5
Record name 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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